molecular formula C20H19N3O2 B12725582 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)- CAS No. 184691-65-4

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)-

Cat. No.: B12725582
CAS No.: 184691-65-4
M. Wt: 333.4 g/mol
InChI Key: WKBBEHQAENKQAP-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)- is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)- undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles like halogens, nitro groups

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted indole compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(2-phenylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a versatile building block in synthetic chemistry and its promising therapeutic properties set it apart from other indole derivatives .

Properties

CAS No.

184691-65-4

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-oxo-N-(2-phenylethyl)-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide

InChI

InChI=1S/C20H19N3O2/c24-19(21-10-8-13-4-2-1-3-5-13)14-6-7-17-16(12-14)15-9-11-22-20(25)18(15)23-17/h1-7,12,23H,8-11H2,(H,21,24)(H,22,25)

InChI Key

WKBBEHQAENKQAP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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